BenchChemオンラインストアへようこそ!

Cyclamate calcium dihydrate

low-sodium formulation functional food dietary supplement

Calcium cyclamate dihydrate (E952ii) delivers zero-sodium sweetness for diet beverages, tabletop sweeteners & low-sodium baked goods. Unlike sodium cyclamate (~11.4% Na), this calcium salt eliminates sodium from formulations while maintaining 30× sucrose potency. Synergistic with saccharin (10:1 ratio) to mask bitter aftertaste. Stable up to 500°C, validated for heat-processed applications. EU Reg. 231/2012 compliant (loss on drying ≤8.5% at 140°C). Select this distinct dihydrate for sodium-free product claims.

Molecular Formula C12H28CaN2O8S2
Molecular Weight 432.6 g/mol
CAS No. 5897-16-5
Cat. No. B046851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclamate calcium dihydrate
CAS5897-16-5
SynonymsCalcium Cyclohexanesulfamate Dihydrate;  Cyclamate Calcium Dihydrate; _x000B_Cyclohexanesulfamic Acid Calcium Salt Dihydrate;  Cyclohexylsulfamic Acid Calcium Salt Dihydrate; 
Molecular FormulaC12H28CaN2O8S2
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2]
InChIInChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2
InChIKeyRBTQJTVPZBDPIF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclamate Calcium Dihydrate CAS 5897-16-5: Technical Specifications and Procurement Classification for Food and Pharmaceutical Applications


Cyclamate calcium dihydrate (CAS 5897-16-5) is the calcium salt of cyclamic acid, existing as a white, odorless, crystalline powder with a molecular formula of C12H24CaN2O6S2·2H2O and a molecular weight of 432.57 g/mol [1]. It functions as a non-nutritive sweetener approximately 30 times as sweet as sucrose and is designated as food additive E952(ii) in the European Union [2]. The compound is freely soluble in water (approximately 1e+006 mg/L at 25°C) and practically insoluble in alcohol, benzene, chloroform, and ether [3]. The dihydrate form undergoes controlled dehydration at 140°C over 2 hours, with thermal decomposition occurring at approximately 500°C [4].

Why Sodium Cyclamate Cannot Directly Substitute for Cyclamate Calcium Dihydrate in Sodium-Restricted and Calcium-Sensitive Formulations


Generic substitution between sodium cyclamate (E952(iv)) and calcium cyclamate dihydrate (E952(ii)) is precluded by fundamental physicochemical and functional divergences. While both share the cyclamate anion responsible for sweetness, the counterion dictates critical formulation outcomes: sodium cyclamate introduces approximately 11.4% sodium by weight, rendering it unsuitable for low-sodium product claims, whereas calcium cyclamate provides a sodium-free alternative [1]. Furthermore, the divalent calcium cation actively participates in solution chemistry—it can induce gelation and precipitation in applications containing phosphates, certain organic acids, or milk proteins, a behavior not exhibited by the monovalent sodium salt [2]. Regulatory recognition also differs; calcium cyclamate dihydrate is explicitly defined with distinct purity specifications (loss on drying ≤8.5% at 140°C for 4 hours) under EU Regulation 231/2012, establishing it as a chemically discrete entity rather than an interchangeable ingredient [3].

Cyclamate Calcium Dihydrate: Quantitative Comparative Evidence for Scientific and Industrial Selection


Sodium Content Elimination: Quantitative Advantage of Calcium Cyclamate in Low-Sodium Formulations

Sodium cyclamate (anhydrous, MW 201.22) contains one sodium atom per cyclamate anion, equating to approximately 11.4% sodium by mass. In contrast, calcium cyclamate dihydrate contains zero sodium, eliminating sodium contribution entirely [1]. This quantitative distinction is critical for formulations requiring sodium content declarations or those targeting hypertensive and sodium-sensitive consumer populations. Calcium cyclamate is specifically positioned as a sodium-free replacement for sodium cyclamate in low-sodium or sodium-free products [1].

low-sodium formulation functional food dietary supplement

Thermal Dehydration Behavior: Two-Step Water Loss Characterized by Thermogravimetric Analysis

Calcium cyclamate dihydrate undergoes a distinct two-step thermal dehydration process analogous to that of CaSO4·2H2O, as established by differential thermal analysis and thermogravimetric analysis [1]. The first dehydration step occurs below 140°C, and complete dehydration is achieved after 2 hours at 140°C, corresponding to a mass loss of not more than 8.5% under regulatory specifications for the dihydrate form [2]. This two-step dehydration profile is specific to the calcium salt dihydrate and differs from the thermal behavior of sodium cyclamate, which lacks a defined dihydrate dehydration pathway in the same analytical context [1].

thermal stability thermogravimetric analysis material characterization

Gastrointestinal Absorption: Differential Bioavailability Relative to Sodium Cyclamate

In a comparative rat study using single oral doses of 0.46, 0.93, or 1.85 g/kg body-weight, urinary excretion of calcium cyclamate over 72 hours ranged from 17-30% of the administered dose, with 70-80% excreted in feces [1]. The study explicitly noted that absorption was slightly less than for the sodium salt [1]. This lower absorption profile may contribute to the reduced systemic exposure relative to sodium cyclamate, a factor relevant to safety evaluations in jurisdictions where cyclamate use is permitted. At 1% dietary inclusion, calcium cyclamate recovery was 17% in urine and 70% in feces; at 5% dietary inclusion, 14% in urine and 46% in feces; at 10% dietary inclusion, 15% in urine and 30% in feces [1].

pharmacokinetics absorption toxicology

Laxative Threshold: ED50 of 2.8 g/kg Established for Calcium Cyclamate

The laxative effect of calcium cyclamate was quantitatively characterized in rats, yielding an ED50 of 2.8 g/kg body-weight [1]. This effect was attributed to osmotic hypertonicity in the gut rather than direct mucosal irritation, with over 70% of the compound remaining unabsorbed in the gastrointestinal tract [1]. The study established that no significant systemic effects or gross intestinal mucosal changes were observed, and the laxative action was due to increased bulk secondary to osmosis [1]. This represents a defined safety endpoint for high-dose exposure scenarios.

safety pharmacology gastrointestinal effects toxicology

Regulatory Purity Specification: Loss on Drying Criteria Specific to Dihydrate Form

Under EU Regulation 231/2012, calcium cyclamate dihydrate is subject to form-specific purity specifications distinct from the anhydrous form. The dihydrate form permits a loss on drying of not more than 8.5% when tested at 140°C for 4 hours, whereas the anhydrous form is limited to not more than 1% at 105°C for 1 hour [1]. This regulatory distinction quantitatively defines the expected water content of the dihydrate crystal form (theoretical 8.32% for two water molecules per formula unit) and provides a clear quality control parameter for procurement verification. The specification also includes limits for cyclohexylamine (≤10 mg/kg), dicyclohexylamine (≤1 mg/kg), and aniline (≤1 mg/kg) on a dry weight basis [1].

quality control regulatory compliance pharmacopoeial standards

Carcinogenicity Assessment: Negative Two-Generation Study Outcome in Rats

Calcium cyclamate has been evaluated by the International Agency for Research on Cancer (IARC) based on a two-generation oral administration experiment in rats. The study found no difference in tumor incidence between treated and control animals [1]. This outcome is distinguished from findings with sodium cyclamate in combination with sodium saccharin (10:1 ratio), which produced transitional-cell carcinomas in the bladder of male rats at the highest dose in one study [1]. The calcium salt alone did not produce the same effect in the two-generation study evaluated by IARC. The acute oral LD50 in mice is 7200 mg/kg [2].

toxicology carcinogenicity food safety

Cyclamate Calcium Dihydrate: Evidence-Based Application Scenarios for Procurement Decision-Making


Low-Sodium and Sodium-Free Food and Beverage Formulations

Calcium cyclamate dihydrate is the cyclamate sweetener of choice for products requiring sodium-free labeling. With zero sodium content by mass (compared to ~11.4% for sodium cyclamate), it enables manufacturers to formulate diet beverages, tabletop sweeteners, and low-calorie foods that meet sodium reduction targets without sacrificing sweetness intensity . This application is specifically validated by industry sources positioning calcium cyclamate as the replacement for sodium cyclamate in low-sodium or sodium-free products .

Pharmaceutical Quality Control and Compendial Testing

The USP Reference Standard for calcium cyclamate (CAS 5897-16-5) is designated for use in specified quality tests and assays as outlined in USP compendia . The dihydrate form's distinct loss on drying specification (≤8.5% at 140°C for 4 hours) provides a quantitative identity test to distinguish it from anhydrous material (≤1% at 105°C for 1 hour) [1]. This makes the compound suitable for analytical method development, system suitability testing, and regulatory compliance verification in pharmaceutical quality control laboratories.

Thermal Processed Foods Requiring Heat-Stable Sweeteners

Calcium cyclamate is reported to be more resistant to cooking temperatures than saccharin , and the cyclamate class generally exhibits stability to heat, light, and air across a wide pH range (2-10) [1]. The dihydrate form undergoes controlled dehydration at 140°C with decomposition occurring only at approximately 500°C [2]. This thermal profile supports application in baked goods, heat-processed beverages, and other products subjected to elevated temperatures during manufacturing where alternative sweeteners may degrade or lose potency.

Synergistic Sweetener Blends with Saccharin

Calcium cyclamate is routinely used in combination with saccharin to achieve synergistic sweetness enhancement while masking the bitter aftertaste characteristic of saccharin alone. Patents describe tablet formulations containing 4.5 mg saccharin soluble plus 50 mg calcium cyclamate, each tablet equivalent to approximately 4 g of sugar in sweetening power . The 10:1 cyclamate-to-saccharin ratio is commonly employed to produce a balanced sweetness profile [1]. This blend strategy is applicable to tabletop sweeteners, dietetic preserves, and pharmaceutical excipient formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclamate calcium dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.